4-ethylthiophen-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylthiophen-3-amine hydrochloride is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by an ethyl group attached to the fourth position and an amine group at the third position of the thiophene ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylthiophen-3-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The Paal-Knorr synthesis is a common method, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylthiophen-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amine group or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Various amines, alkyl halides, and Lewis acids.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Various substituted thiophenes.
Scientific Research Applications
4-Ethylthiophen-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-ethylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Thiophene: The parent compound, lacking the ethyl and amine groups.
2-Ethylthiophene: Similar structure but with the ethyl group at the second position.
3-Aminothiophene: Similar structure but without the ethyl group.
Uniqueness: 4-Ethylthiophen-3-amine hydrochloride is unique due to the specific positioning of the ethyl and amine groups, which can significantly influence its chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
CAS No. |
2624142-35-2 |
---|---|
Molecular Formula |
C6H10ClNS |
Molecular Weight |
163.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.